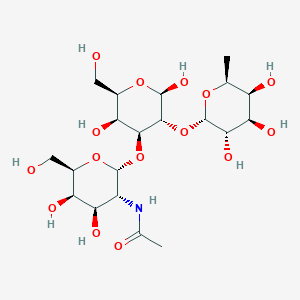

blood group A trisaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

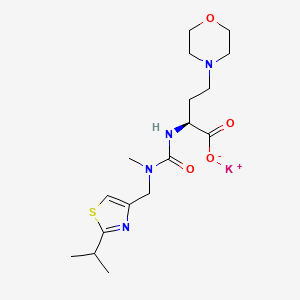

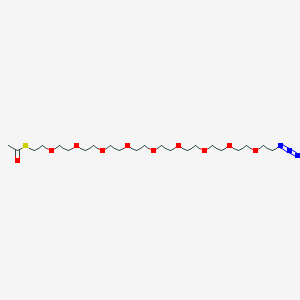

Le trisaccharide du groupe sanguin A est une molécule glucidique qui représente le fragment terminal minimal de tous les antigènes du groupe sanguin A. Il joue un rôle crucial dans la reconnaissance des cellules sanguines et la compatibilité des groupes sanguins. La structure du trisaccharide du groupe sanguin A consiste en un résidu central de β-galactose glycosylé avec de l'α-fucose en O-2 et de l'α-galactosamine en O-3 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

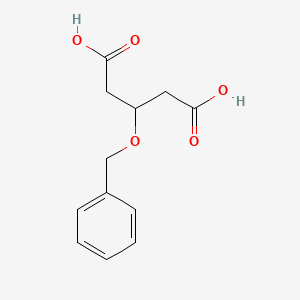

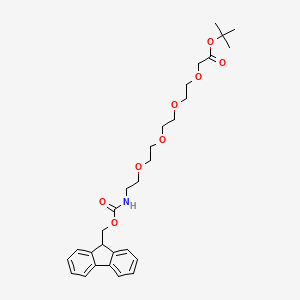

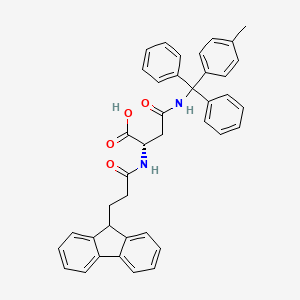

La synthèse du trisaccharide du groupe sanguin A implique plusieurs étapes, notamment l'utilisation de donneurs de glycosyle et de groupes protecteurs pour assurer la formation stéréosélective des liaisons glycosidiques souhaitées. Une méthode courante utilise un donneur de glycosyle 2-azido-2-désoxy-séléno-galactoside, protégé par des groupes 3-O-benzoyle et 4,6-O-(di-tert-butylsilylène). Cette approche permet une α-glycosylation efficace et stéréosélective .

Méthodes de production industrielle

La production industrielle du trisaccharide du groupe sanguin A implique généralement une synthèse à grande échelle utilisant des techniques automatisées d'assemblage de glycanes. Ces méthodes utilisent la synthèse en phase solide et la glycosylation enzymatique pour produire le trisaccharide avec des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions

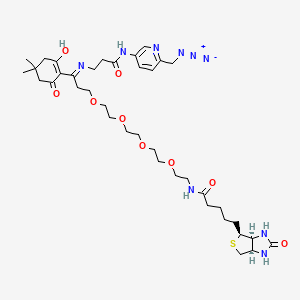

Le trisaccharide du groupe sanguin A subit diverses réactions chimiques, notamment la glycosylation, la déprotection et la biotinylation. Ces réactions sont essentielles pour modifier le trisaccharide en vue de son utilisation dans des études biochimiques et des applications biomédicales .

Réactifs et conditions courants

Glycosylation : Utilise des donneurs de glycosyle tels que le 2-azido-2-désoxy-séléno-galactoside avec des groupes protecteurs.

Déprotection : Implique l'élimination des groupes protecteurs à l'aide de réactifs tels que l'acide trifluoroacétique ou l'hydrogénation.

Biotinylation : Obtenue à l'aide de dérivés de la biotine et d'agents de couplage.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le trisaccharide du groupe sanguin A entièrement déprotégé et ses dérivés biotinylés, qui sont utilisés dans diverses analyses biochimiques .

Applications de la recherche scientifique

Le trisaccharide du groupe sanguin A présente de nombreuses applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la chimie des glucides.

Biologie : Sert d'haptene pour tester les spécificités glucidiques des lectines végétales et mammifères.

Industrie : Utilisé dans le développement de nouvelles technologies biomédicales et d'essais diagnostiques.

Mécanisme d'action

Le mécanisme d'action du trisaccharide du groupe sanguin A implique son interaction avec des anticorps et des lectines spécifiques. La structure du trisaccharide lui permet de se lier à ces protéines, facilitant ainsi la reconnaissance des cellules sanguines et la compatibilité. Les cibles moléculaires comprennent les anticorps dirigés contre l'antigène A, qui sont disponibles dans le commerce pour une utilisation dans diverses analyses .

Applications De Recherche Scientifique

Blood group A trisaccharide has numerous scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

Biology: Serves as a hapten to test the carbohydrate specificities of plant and mammalian lectins.

Medicine: Plays a role in blood transfusion and organ transplantation by ensuring blood group compatibility.

Industry: Utilized in the development of new biomedical technologies and diagnostic assays.

Mécanisme D'action

The mechanism of action of blood group A trisaccharide involves its interaction with specific antibodies and lectins. The trisaccharide’s structure allows it to bind to these proteins, facilitating blood cell recognition and compatibility. The molecular targets include antibodies against the A antigen, which are commercially available for use in various assays .

Comparaison Avec Des Composés Similaires

Le trisaccharide du groupe sanguin A est unique en raison de son motif de glycosylation spécifique. Des composés similaires comprennent :

Trisaccharide du groupe sanguin B : Se différencie par la présence d'un résidu de galactose au lieu de la N-acétylgalactosamine.

Disaccharide du groupe sanguin H : Manque la glycosylation supplémentaire en O-3.

Ces composés présentent des similitudes structurales mais diffèrent par leurs motifs de glycosylation spécifiques, qui déterminent leurs propriétés antigéniques et leurs fonctions biologiques .

Propriétés

Formule moléculaire |

C20H35NO15 |

|---|---|

Poids moléculaire |

529.5 g/mol |

Nom IUPAC |

N-[(2R,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C20H35NO15/c1-5-10(25)14(29)15(30)20(32-5)36-17-16(12(27)8(4-23)33-18(17)31)35-19-9(21-6(2)24)13(28)11(26)7(3-22)34-19/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12-,13+,14+,15-,16-,17+,18+,19+,20-/m0/s1 |

Clé InChI |

HUMHYXGDUOGHTG-NCTIFWBYSA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)

![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)

![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)

![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)